Cas no 1342459-69-1 (5-chloro-8-methoxyquinolin-2-amine)

5-chloro-8-methoxyquinolin-2-amine 化学的及び物理的性質
名前と識別子
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- 5-chloro-8-methoxyquinolin-2-amine
- 2-Quinolinamine, 5-chloro-8-methoxy-
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- MDL: MFCD19678628
- インチ: 1S/C10H9ClN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13)
- InChIKey: LBZMYSHUZROWGP-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(Cl)C=CC=2OC)C=CC=1N
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 378.1±37.0 °C at 760 mmHg
- フラッシュポイント: 182.5±26.5 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
5-chloro-8-methoxyquinolin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-chloro-8-methoxyquinolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-309606-2.5g |
5-chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95.0% | 2.5g |
$1428.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033431-1g |
5-Chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95% | 1g |
¥3619.0 | 2023-04-03 | |
Chemenu | CM448491-500mg |
5-chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95%+ | 500mg |
$624 | 2023-03-27 | |
A2B Chem LLC | AW01984-100mg |
5-chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95% | 100mg |
$301.00 | 2024-04-20 | |
Aaron | AR01B7WS-2.5g |
5-chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95% | 2.5g |
$1989.00 | 2023-12-16 | |
Aaron | AR01B7WS-10g |
5-chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95% | 10g |
$4331.00 | 2023-12-16 | |
1PlusChem | 1P01B7OG-500mg |
5-chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95% | 500mg |
$812.00 | 2025-03-19 | |
A2B Chem LLC | AW01984-2.5g |
5-chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95% | 2.5g |
$1539.00 | 2024-04-20 | |
A2B Chem LLC | AW01984-250mg |
5-chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95% | 250mg |
$415.00 | 2024-04-20 | |
Enamine | EN300-309606-5.0g |
5-chloro-8-methoxyquinolin-2-amine |
1342459-69-1 | 95.0% | 5.0g |
$2110.0 | 2025-02-20 |
5-chloro-8-methoxyquinolin-2-amine 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
5-chloro-8-methoxyquinolin-2-amineに関する追加情報
5-Chloro-8-Methoxyquinolin-2-Amine: A Comprehensive Overview
The compound 5-chloro-8-methoxyquinolin-2-amine, with CAS No. 1342459-69-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The substitution pattern of this molecule—specifically the chlorine atom at position 5, the methoxy group at position 8, and the amine group at position 2—confers unique electronic and steric properties that make it a valuable compound for various applications.
Recent studies have highlighted the potential of 5-chloro-8-methoxyquinolin-2-amine as a precursor for drug development. Its structure allows for easy functionalization, enabling researchers to explore its role in inhibiting key enzymes or receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity by modulating cyclooxygenase (COX) enzymes.
In addition to its pharmacological applications, 5-chloro-8-methoxyquinolin-2-amine has shown potential in the field of materials science. Its aromaticity and electron-withdrawing groups make it a suitable candidate for use in organic electronics. Researchers have investigated its ability to act as an electron transport layer in organic photovoltaic devices (OPVs), where it enhances charge separation and device efficiency. A paper in Nature Communications reported that incorporating this compound into OPV architectures significantly improved power conversion efficiency (PCE), making it a promising material for next-generation solar cells.
The synthesis of 5-chloro-8-methoxyquinolin-2-amine involves a multi-step process that typically begins with the preparation of quinoline derivatives. One common approach is the Skraup oxidation of isoquinoline derivatives, followed by nucleophilic substitution reactions to introduce the chlorine and methoxy groups. The final step involves amine substitution at position 2, which can be achieved through various methods such as reductive amination or nucleophilic aromatic substitution. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly.
Beyond its direct applications, 5-chloro-8-methoxyquinolin-2-amine serves as a valuable building block for constructing more complex molecular architectures. Its versatility allows chemists to explore its role in supramolecular chemistry, where it can act as a ligand for metal complexes or participate in self-assembling structures. For example, studies have shown that this compound can form stable coordination complexes with transition metals such as copper and zinc, which exhibit interesting magnetic and optical properties.
In conclusion, 5-chloro-8-methoxyquinolin-2-amine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features make it an invaluable tool for researchers seeking to develop new drugs, advanced materials, and innovative chemical processes. As ongoing research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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